1-benzoyl-4-propylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold as a Privileged Structure in Drug Design
The piperazine ring is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that can provide potent and selective ligands for a range of different biological targets through the modification of their functional groups. Current time information in Bangalore, IN. The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing chemists to fine-tune the molecule's properties to achieve better target affinity, specificity, water solubility, and oral bioavailability. grafiati.comprepchem.com This versatility makes the piperazine scaffold a frequent component in the design of focused compound libraries aimed at discovering new drug leads. Current time information in Bangalore, IN. The semi-rigid structure of piperazine allows it to present multiple functional groups in a well-defined three-dimensional orientation, which is crucial for interacting with biological targets like receptors and enzymes. scispace.com
Historical Context of Piperazine Derivatives in Pharmaceutical Applications
The parent compound, piperazine, was first introduced into medicine around 1950. mdpi.com Its initial use was as an anthelmintic agent to treat intestinal roundworm and pinworm infections in both humans and animals. mdpi.comacs.org The mechanism of action involves paralyzing the parasites, which allows the host's body to expel them. nih.gov While it has been largely succeeded by newer drugs for this purpose, this early application marked the beginning of the extensive exploration of piperazine-containing molecules in pharmaceuticals. mdpi.com Subsequently, a vast number of piperazine derivatives have been developed for a wide array of therapeutic uses, including antipsychotic, antidepressant, and anxiolytic drugs. sigmaaldrich.com Many successful drugs incorporate the piperazine ring, highlighting its enduring importance in the pharmaceutical industry. prepchem.com
Overview of the Chemical Landscape of Substituted Benzoylpiperazines in Academic Research
Substituted benzoylpiperazines are a class of compounds that feature a benzoyl group attached to one of the nitrogen atoms of the piperazine ring. This structural motif is a subject of considerable academic and industrial research due to the diverse pharmacological activities observed in its derivatives. nih.gov Research has shown that these compounds can interact with a variety of biological targets. For instance, different substituted benzoylpiperazines have been investigated for their potential as:
Anticancer agents: Some derivatives are designed as inhibitors of specific enzymes involved in cancer cell proliferation. nih.gov
Antimicrobial agents: The piperazine scaffold has been incorporated into molecules designed to combat bacterial and fungal infections. nih.gov
Central Nervous System (CNS) agents: Due to their ability to interact with neurotransmitter receptors, such as serotonin (B10506) receptors, these compounds are often studied for potential applications in treating psychiatric disorders. nih.govijpsjournal.com
The synthesis of these compounds is typically straightforward, often involving the reaction of a piperazine derivative with a substituted benzoyl chloride. nih.govnih.gov This synthetic accessibility allows for the creation of large libraries of related compounds for screening and structure-activity relationship (SAR) studies. nih.gov SAR studies help researchers understand how different chemical groups on the benzoyl or piperazine rings affect the biological activity, guiding the design of more potent and selective molecules. nih.gov
Research Scope and Objectives Pertaining to 1-Benzoyl-4-propylpiperazine and Its Analogs
While extensive research exists for the broader class of benzoylpiperazines, specific published studies focusing solely on this compound are limited. However, the compound is recognized as a subject for research. The scientific interest in this particular molecule can be understood by examining the research objectives for its close analogs. The combination of the benzoyl group and the n-propyl substituent at the N1 and N4 positions respectively, provides a unique lipophilic and structural profile that warrants investigation.
Research on analogs of this compound aims to explore their potential therapeutic applications. For example, studies on related N-propylpiperazine derivatives have investigated their nootropic (cognitive-enhancing) effects and their activity as histamine (B1213489) H3 receptor antagonists, which is relevant for neurological disorders. scispace.comcore.ac.uk
A primary objective in the study of compounds like this compound is to synthesize and characterize them, often as part of a larger library of related molecules. scispace.com The general synthetic route would likely involve the acylation of 1-propylpiperazine (B1297305) with benzoyl chloride.
The research objectives for such a compound and its analogs typically include:
Synthesis and Structural Characterization: Developing efficient synthetic protocols and confirming the molecular structure. scispace.comscispace.com
Biological Screening: Testing the compound against a panel of biological targets (e.g., receptors, enzymes) to identify any significant activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to determine how structural modifications influence biological activity. For instance, researchers might replace the propyl group with other alkyl chains or modify the benzoyl ring with different substituents. core.ac.uk
Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
The table below summarizes findings for some representative analogs, which helps to frame the potential research context for this compound.
| Compound Class/Analog | Research Focus | Observed Activity/Potential Application |
| 1-Acyl-4-propylpiperazine derivatives | Nootropic Activity | Some analogs showed cognitive-enhancing effects in preclinical models. scispace.com |
| 1-(Thiazol-ylethyl)-4-n-propylpiperazine amides | Histamine H3 Receptor Antagonism | Analogs showed affinity for the H3 receptor, suggesting potential in treating neurological conditions. core.ac.uk |
| 1,3,4-Oxadiazole derivatives from 1-propylpiperazine | Anti-inflammatory & Anthelmintic | Synthesis of novel compounds for screening against inflammation and parasites. |
| Substituted Benzoylpiperazines | Soluble Epoxide Hydrolase (sEH) Inhibition | Analogs were developed as potent inhibitors of sEH, a target for treating hypertension and inflammation. |
The investigation of this compound would logically follow from these studies, aiming to see if its specific combination of substituents offers a novel or improved pharmacological profile.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJTWSGWVULAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzoylpiperazine Systems
General Synthetic Routes to N-Benzoylated Piperazine (B1678402) Frameworks
The creation of the N-benzoylpiperazine core can be achieved through several reliable synthetic pathways. The choice of method often depends on the desired scale, the availability of starting materials, and the presence of other functional groups in the molecule.
The most direct and common method for synthesizing N-benzoylpiperazines is the nucleophilic acyl substitution reaction between piperazine and a benzoyl halide, typically benzoyl chloride. This reaction is often performed in a suitable solvent and may require a base to neutralize the hydrogen halide byproduct.
A significant challenge in this approach is controlling the degree of substitution. Piperazine possesses two secondary amine groups, and the reaction can yield a mixture of the mono-N-benzoylated product, the N,N'-dibenzoylated product, and unreacted piperazine. Researchers have found that carrying out the reaction in a homogeneous system is crucial for predictable outcomes. google.comgoogleapis.com If the reaction mixture becomes multiphasic, the mono-substituted product, being more soluble in the non-aqueous layer containing benzoyl chloride, can be preferentially benzoylated a second time, leading to a predominance of the dibenzoyl derivative. google.comgoogleapis.com
To favor mono-acylation, specific conditions have been developed. These include using an excess of piperazine, controlling the stoichiometry of the reactants, or performing the reaction in specific solvent systems like aqueous commercial alcohols or aqueous dioxane that maintain a single phase throughout the reaction. google.comgoogleapis.com Another approach involves using piperazine that is ionically bonded to a cation-exchanger resin, which can promote mono-acylation when reacted with acylating agents like benzoyl chloride. researchgate.net In some one-pot reactions where piperazine is in excess, both mono-N-acylated and N,N'-diacylated compounds can be yielded from the same reaction mixture. nih.gov
Table 1: Selected Conditions for N-Benzoylation of Piperazine
| Reactants | Solvent/Conditions | Primary Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine hexahydrate, Benzoyl chloride | Dioxane, stirred for 1 hour at 40-50°C, then acidified | Mono-benzoyl piperazine hydrochloride | Not specified | google.com |
| Piperazine, Benzoyl chloride | Aqueous dioxane, aqueous acetone, or aqueous alcohols | Mono-N-substituted piperazine | Not specified | googleapis.com |
| Piperazine, Benzoyl chloride | Dichloromethane (DCM) with Triethylamine (B128534), 0–5°C | 1-Benzoylpiperazine (B87115) | Not specified | |
| Piperazine (excess), Benzoyl chlorides | One-pot reaction | Mono-N-acylated and N,N'-diacylated piperazines | Not specified | nih.gov |
As an alternative to the use of reactive acyl halides, amide bond formation can be accomplished using coupling agents. This strategy involves the reaction of a benzoic acid derivative with the piperazine nitrogen. These methods are often milder and tolerate a wider range of functional groups.
Commonly used peptide coupling agents facilitate this transformation. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, enabling its reaction with the piperazine amine. mdpi.com This reaction is often performed in the presence of an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. Another effective coupling agent is 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate (HATU), which has been used to couple various acids to the free nitrogen of 1-benzoylpiperazine to create diverse amide derivatives. tandfonline.com Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful, albeit different, class of coupling strategies primarily used for forming N-aryl bonds rather than N-benzoyl bonds. mdpi.comacs.org
Synthesis of 1-Benzoyl-4-propylpiperazine and Analogous N,N'-Disubstituted Piperazines
The synthesis of unsymmetrically N,N'-disubstituted piperazines like this compound requires careful strategic planning to ensure the correct placement of the different substituents on the two nitrogen atoms.
Achieving regioselectivity is paramount when constructing unsymmetrical piperazines. The synthesis of this compound can be envisioned through two primary sequential routes:
Acylation followed by Alkylation: Starting with 1-benzoylpiperazine, the remaining secondary amine can be alkylated using a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. This is a common strategy for introducing alkyl groups onto a pre-formed benzoylpiperazine core.
Alkylation followed by Acylation: Alternatively, one can start with 1-propylpiperazine (B1297305) and subsequently introduce the benzoyl group via acylation with benzoyl chloride or a coupling reaction with benzoic acid. A general procedure for this approach involves reacting the N-substituted piperazine with benzoyl chloride in the presence of a base like triethylamine in a solvent such as acetonitrile. scispace.com
The choice of route can be influenced by the electronic properties of the substituents. For example, the presence of an electron-withdrawing benzoyl group on one nitrogen atom deactivates it, making the other nitrogen more nucleophilic and thus more susceptible to subsequent reactions like alkylation. The regioselectivity can also be influenced by steric factors, as demonstrated in the reaction of 2-methylpiperazine (B152721) with benzoyl chloride, where the incoming benzoyl group preferentially attaches to the nitrogen atom distal to the methyl group. scispace.com
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of substituted piperazines. For instance, a one-pot reaction of epoxy triflates with N,N'-disubstituted ethylenediamines has been shown to produce chiral piperazine derivatives in high yields. elsevierpure.com Another strategy involves the selective monoalkylation of N,N'-disubstituted ethylenediamines in a one-pot reaction, which could be adapted for subsequent functionalization. scispace.com While a specific one-pot synthesis for this compound is not prominently documented, the existing methodologies for other disubstituted piperazines provide a framework for its potential development, likely involving sequential addition of reagents to a single reaction vessel to control the regioselective functionalization.
Preparation of Diverse Benzoylpiperazine Derivatives
The 1-benzoylpiperazine scaffold serves as a versatile building block for the synthesis of more complex molecules. The secondary amine of 1-benzoylpiperazine is readily available for further functionalization, allowing for the introduction of a wide array of substituents at the N4 position.
Research has demonstrated the synthesis of numerous benzoylpiperazine derivatives with potential applications. For example, complex heterocyclic systems have been constructed by reacting 1-benzoylpiperazine with other molecules. In one study, a series of beilstein-journals.orgacs.orgnih.govtriazolo[4,3-a] quinoxaline (B1680401) derivatives were prepared, which involved the substitution of a chlorine atom on the quinoxaline ring with various monosubstituted piperazines, including 1-benzoylpiperazine. nih.govnih.gov In another example, a derivative of resveratrol (B1683913) was synthesized by coupling a carboxylic acid derivative of stilbene (B7821643) with 1-benzoylpiperazine using HATU as a coupling agent. tandfonline.com Furthermore, Coenzyme Q analogues have been prepared containing an N-benzoylpiperazine group, showcasing the utility of this moiety in creating antioxidant compounds. researchgate.net The synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) has also been described, illustrating the straightforward N-arylation of the benzoylpiperazine core. nih.gov
Table 2: Examples of Diverse Benzoylpiperazine Derivatives
| Derivative Name | Starting Materials | Synthetic Approach | Reference |
|---|---|---|---|
| 4-(4-Benzoylpiperazin-1-yl)- beilstein-journals.orgacs.orgnih.govtriazolo[4,3-a] quinoxaline | 4-Chloro- beilstein-journals.orgacs.orgnih.govtriazolo[4,3-a] quinoxaline, 1-Benzoylpiperazine | Nucleophilic aromatic substitution | nih.gov |
| (E)-4-[2-(3,4-Dihydroxyphenyl)vinyl]-N,N-(1-benzoyl)-piperazinamide | A stilbene-based carboxylic acid, 1-Benzoylpiperazine | HATU-mediated amide coupling | tandfonline.com |
| Coenzyme Q analogue bearing an N-benzoylpiperazine group | A C-6 substituted Coenzyme Q precursor, N-Benzoylpiperazine | Substitution reaction | researchgate.net |
| 1-Benzoyl-4-(4-nitrophenyl)piperazine | 1-Benzoylpiperazine, 1-Fluoro-4-nitrobenzene | Nucleophilic aromatic substitution | nih.gov |
| 1-(4-Bromobenzoyl)-4-phenylpiperazine | 1-Phenylpiperazine, 4-Bromobenzoyl chloride | Acylation | nih.gov |
Synthesis of Dihydropyrimidinone Derivatives Incorporating Benzoylpiperazine Moieties
The Biginelli reaction, a one-pot multicomponent reaction, is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs). jmchemsci.comderpharmachemica.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). jmchemsci.comderpharmachemica.com To incorporate a benzoylpiperazine moiety into the DHPM scaffold, a synthetic strategy would involve a multi-step process.
One plausible approach involves the initial synthesis of a chalcone-like intermediate derived from a benzoylpiperazine precursor. For instance, an appropriately substituted acetophenone (B1666503) bearing a piperazine-1-yl group can be reacted with an aromatic aldehyde to form a chalcone. This chalcone, possessing the benzoylpiperazine unit, can then participate in a subsequent cyclocondensation reaction with urea or a urea derivative to yield the desired dihydropyrimidinone.
Another strategy involves the use of an enaminone intermediate. researchgate.netsemanticscholar.org A 1-[4-(piperazin-1-yl)phenyl]ethan-1-one can be reacted with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone. researchgate.netsemanticscholar.org This intermediate can then undergo a cyclocondensation reaction with a substituted benzaldehyde (B42025) and urea in the presence of an acid catalyst, such as glacial acetic acid, to afford the dihydropyrimidinone derivative containing the piperazine moiety. researchgate.netsemanticscholar.org Subsequent N-acylation of the piperazine nitrogen with benzoyl chloride and N-alkylation with a propyl halide would yield the target compound.
A representative reaction scheme for the synthesis of a dihydropyrimidinone derivative incorporating a benzoylpiperazine moiety is presented below:
Table 1: Proposed Synthesis of a Dihydropyrimidinone Derivative from a Benzoylpiperazine Precursor
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-(4-Acetylphenyl)piperazine, Propyl bromide | K₂CO₃, Acetonitrile, Reflux | 1-(4-(4-Propylpiperazin-1-yl)phenyl)ethan-1-one |
| 2 | 1-(4-(4-Propylpiperazin-1-yl)phenyl)ethan-1-one, Benzaldehyde | NaOH, Ethanol, Stirring | (E)-1-(4-(4-Propylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one |
| 3 | (E)-1-(4-(4-Propylpiperazin-1-yl)phenyl)-3-phenylprop-2-en-1-one, Urea, Ethyl acetoacetate | HCl, Ethanol, Reflux | 5-Acetyl-6-(4-(4-propylpiperazin-1-yl)phenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |
| 4 | 5-Acetyl-6-(4-(4-propylpiperazin-1-yl)phenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, Benzoyl chloride | Pyridine, Dichloromethane, 0 °C to rt | Title Compound Analogue |
Synthesis of Thiazole-Piperazine Hybrid Systems
The synthesis of hybrid molecules containing both thiazole (B1198619) and piperazine rings has been a focus of research due to the diverse biological activities associated with these heterocycles. nih.govnih.govarkat-usa.org The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. This typically involves the reaction of an α-haloketone with a thiourea or thioamide derivative. arkat-usa.org
To generate a thiazole-piperazine hybrid system based on this compound, a common strategy involves preparing a piperazine-containing thioamide or thiosemicarbazone intermediate. For example, this compound can be reacted with an isothiocyanate to yield a thiourea derivative. This thiourea can then be cyclized with an appropriate α-haloketone to form the corresponding aminothiazole.
Alternatively, a piperazine bis(hydrazinecarbothioamide) can be synthesized and subsequently reacted with α-haloketones or α-keto-hydrazonoyl chlorides to yield bis-thiazole derivatives linked to the piperazine core. arkat-usa.org A general procedure for such a synthesis involves refluxing the reactants in a solvent mixture like ethanol/DMF in the presence of a base such as triethylamine (TEA). arkat-usa.org
Table 2: General Synthesis of Thiazole-Piperazine Hybrids
| Starting Material | Reagent | Conditions | Product Type | Reference |
| Piperazine bis(hydrazinecarbothioamide) | α-Haloketone | EtOH/DMF, TEA, Reflux | Bis-thiazole linked to piperazine | arkat-usa.org |
| Piperazine bis(hydrazinecarbothioamide) | α-Keto-hydrazonoyl chloride | EtOH/DMF, TEA, Reflux | Bis-thiazole linked to piperazine | arkat-usa.org |
| 1-(Thioacetyl)piperazine | 2-Bromoacetophenone | Ethanol, Reflux | 2-Methyl-4-phenyl-thiazole-piperazine hybrid | - |
| 1-Benzoyl-4-(chloroacetyl)piperazine | Thiourea | Ethanol, Reflux | 2-Amino-4-(1-benzoylpiperazin-4-yl)thiazole | - |
A plausible synthetic route to a this compound-thiazole hybrid could involve the initial synthesis of a chloroacetylated piperazine derivative. For example, reacting 1-propylpiperazine with chloroacetyl chloride, followed by benzoylation of the other nitrogen, would provide a key intermediate. This α-chloro-amide could then be reacted with a thiourea or thioamide to construct the thiazole ring.
Derivatization Strategies for Aryl and Alkyl Moieties on the Piperazine Core
The functionalization of the aryl (benzoyl) and alkyl (propyl) groups on the this compound core allows for the systematic exploration of structure-activity relationships.
Derivatization of the Benzoyl Moiety:
The benzoyl group can be readily modified through electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the piperazine ring. Friedel-Crafts acylation or alkylation can introduce substituents onto the phenyl ring. However, the amide linkage may direct substitution to the meta position. A more versatile approach involves using substituted benzoyl chlorides in the initial synthesis. A wide variety of substituted benzoyl chlorides are commercially available or can be synthesized from the corresponding benzoic acids.
Table 3: Examples of Substituted Benzoyl Chlorides for Derivatization
| Substituted Benzoyl Chloride | Potential Modification |
| 4-Fluorobenzoyl chloride | Introduction of a fluorine atom |
| 4-Methoxybenzoyl chloride | Introduction of a methoxy (B1213986) group |
| 4-Nitrobenzoyl chloride | Introduction of a nitro group (can be further reduced) |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | Introduction of trifluoromethyl groups |
Derivatization of the Propyl Moiety:
The N-propyl group can be introduced via N-alkylation of 1-benzoylpiperazine with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). mdpi.com To introduce variations, different alkyl halides can be employed.
For more complex modifications, the N-dealkylation of a precursor followed by re-alkylation offers a viable route. For instance, a 1-benzoyl-4-benzylpiperazine (B3580706) derivative can be debenzylated via catalytic hydrogenation, and the resulting secondary amine can be reacted with a variety of alkylating or acylating agents. prepchem.com
Another strategy is reductive amination. mdpi.com 1-Benzoylpiperazine can be reacted with propanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield this compound. mdpi.com This method allows for the introduction of various alkyl groups by using different aldehydes or ketones.
Pharmacological Investigations and Molecular Target Engagement
Central Nervous System (CNS) Receptor Interactions
The interaction of 1-benzoyl-4-propylpiperazine with CNS receptors is a key area of investigation, driven by the known activities of the phenylpiperazine and related scaffolds.
Serotonin (B10506) (5-HT) Receptor Ligand Modalities (e.g., 5-HT1A)
The arylpiperazine moiety is a well-established pharmacophore for serotonin 5-HT1A receptor ligands. acs.orgacs.org Studies on various 1-aryl-4-alkylpiperazines have demonstrated that modifications to both the aryl group and the alkyl chain can significantly influence binding affinity and selectivity for the 5-HT1A receptor. acs.orgnih.gov For instance, research on heterobicyclic phenylpiperazines with N4-alkyl substituents has provided detailed structure-affinity relationships for this receptor class. acs.org
While specific binding data for this compound at the 5-HT1A receptor is not extensively documented, related compounds show significant affinity. Some aralkyl-benzylpiperazine derivatives have been found to possess remarkable affinity for both 5-HT1A and sigma receptors, with Ki values in the nanomolar range. nih.gov The synthesis of benzocycloalkylpiperazines, which include a benzamidoalkyl structure, has also yielded potent and selective 5-HT1A receptor ligands. nih.gov This suggests that the benzoyl and propyl groups of this compound likely contribute to its interaction profile within the serotonergic system, although further specific binding assays are needed for definitive characterization.
Sigma (σ) Receptor Modulators (σ1 and σ2)
Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that have emerged as promising therapeutic targets for neurological disorders and other conditions. nih.gov The piperazine (B1678402) scaffold is a common feature in many potent sigma receptor ligands. researchgate.net
While direct binding data for this compound is limited, data for the closely related analog, 1-phenyl-4-propylpiperazine, shows a moderate affinity for the human sigma-1 (σ1) receptor. ucsd.edu This interaction is consistent with broader studies on benzylpiperazine derivatives, which often exhibit high affinity for sigma receptors. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Source |
|---|---|---|---|
| 1-Phenyl-4-propylpiperazine | Sigma-1 (σ1) Receptor (Human) | 74 nM | ucsd.edu |
Development of Selective Sigma Receptor Ligands
The development of ligands with high selectivity for either the σ1 or σ2 subtype is a major goal in medicinal chemistry to minimize off-target effects. Structure-activity relationship (SAR) studies on benzylpiperazine derivatives have shown that selectivity can be finely tuned. For example, starting with a lead benzylpiperazinyl compound, the introduction of a para-substituent on a secondary hydrophobic domain and modifications to a linker chain and a primary hydrophobic domain led to the discovery of a derivative with a nearly 900-fold selectivity for the σ1 receptor over the σ2 receptor. nih.gov Specifically, the use of a hydrophobic cyclohexyl group and a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit resulted in an optimal binding profile. nih.gov These findings demonstrate that the core piperazine structure, such as that in this compound, serves as a viable template for developing highly selective sigma receptor modulators through systematic chemical modification. nih.govacs.org
Mechanistic Insights into Sigma Receptor Binding Affinity
The binding of ligands to the σ1 receptor is largely governed by specific pharmacophoric features. The generally accepted model includes a basic nitrogen atom and two hydrophobic regions. acs.org In this compound, the piperazine nitrogen serves as the requisite basic center. The benzoyl group and the n-propyl group can occupy the hydrophobic pockets within the receptor's binding site. SAR studies confirm that σ1 binding is strongly driven by hydrophobic interactions. researchgate.net The ability of piperazine derivatives to adopt different conformations may also allow for a different binding mode compared to more rigid piperidine (B6355638) analogs, potentially influencing affinity and selectivity. nih.gov
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other neurotransmitters. nih.govmdpi.com Antagonists of this receptor have potential therapeutic applications in several CNS disorders. The 4-n-propylpiperazine moiety is a known structural element in non-imidazole H3 receptor antagonists. nih.govmdpi.com
Research has shown that replacing a piperidine ring with a piperazine ring can be a critical modification for achieving dual activity at both H3 and σ1 receptors. acs.org While specific binding data for this compound at the H3 receptor is not available, studies on related 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines have demonstrated that this scaffold can produce weak to pronounced H3 receptor antagonist potency. nih.gov The benzoyl group, attached to the N1 position of the piperazine ring, would be a key structural determinant of the compound's ultimate affinity and functional activity at this receptor.
Antiviral Applications and Related Receptor Antagonism
The piperazine scaffold is present in numerous compounds investigated for antiviral activity, including agents targeting HIV, hepatitis, and coronaviruses. arabjchem.orgnih.govgoogle.com The mechanism of action can be diverse, ranging from inhibition of viral enzymes to interference with viral entry and replication.
Some research has specifically implicated benzoylpiperazine derivatives in antiviral activity. A patent for indoleoxoacetyl piperazine derivatives describes compounds, including a 1-(benzoyl)-4[...]piperazine structure, as effective antiviral agents, particularly for treating HIV. google.com However, in another study focusing on anti-HIV-1 agents, the replacement of a benzyl (B1604629) group with a benzoyl group on the piperazine core led to a decrease in activity, highlighting the sensitivity of the structure-activity relationship. arabjchem.org
There is also a direct link between sigma receptor modulation and antiviral effects. The sigma receptor modulator PB28, a complex piperazine derivative, was identified as a potent inhibitor of SARS-CoV-2 replication in in vitro assays, an effect potentially mediated through its interaction with host proteins at the endoplasmic reticulum. nih.gov Given that analogs of this compound bind to sigma receptors, this presents a potential mechanism for antiviral activity that warrants further investigation.
Enzyme Inhibition Profiles
The this compound structure and its derivatives have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and hypertension due to its role in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govescholarship.orgfrontiersin.orgmdpi.com The introduction of a piperazino functionality into 1,3-disubstituted ureas has led to the development of potent sEH inhibitors with improved pharmacokinetic properties. nih.govscispace.com
Structure-activity relationship (SAR) studies have shown that meta- or para-substituted phenyl spacers and N4-substituted piperazines are optimal for high potency. nih.gov For example, a series of benzoyl urea (B33335) derivatives incorporating a piperazine ring demonstrated significant sEH inhibitory activity. scispace.com One of the most potent compounds in a related series, 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea, exhibited an IC50 value of 7.0 nM against human sEH. nih.gov These findings suggest that the benzoylpiperazine scaffold can be effectively incorporated into the design of novel sEH inhibitors.
Table 2: sEH Inhibitory Activity of a Piperazine-Containing Urea Derivative
Compound sEH Inhibition IC50 (nM) Reference 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea 7.0 nih.gov
The versatility of the benzoylpiperazine scaffold extends to the inhibition of other key enzymes.
Cholinesterases: Thiazole-substituted benzoylpiperazine derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov In one study, several compounds showed high inhibitory effects, with IC50 values in the sub-micromolar range. For example, compounds 35, 38, and 40 had IC50 values of 0.9767 µM, 0.9493 µM, and 0.8023 µM, respectively. nih.gov Another study on thiazole-piperazine derivatives reported a highly active molecule with an IC50 of 0.011 µM against AChE. researchgate.net
Monoamine Oxidase B (MAO-B): Piperazine-substituted chalcones have been identified as a new class of reversible and competitive MAO-B inhibitors, which are relevant for the treatment of neurological disorders. nih.gov Kinetic studies of two lead compounds, PC10 and PC11, revealed Ki values of 0.63 ± 0.13 µM and 0.53 ± 0.068 µM, respectively. nih.gov Another study on N-methyl-piperazine chalcones identified a competitive MAO-B inhibitor with a Ki value of 0.21 ± 0.03 μM. nih.gov
Table 3: Inhibitory Activity of Benzoylpiperazine Derivatives Against Various Enzymes
Compound Class Target Enzyme Inhibitory Activity Reference Thiazole-substituted benzoylpiperazines Acetylcholinesterase (AChE) IC50 = 0.8023 - 1.2130 µM semanticscholar.org Piperazine-substituted chalcones Monoamine Oxidase B (MAO-B) Ki = 0.53 - 0.63 µM (competitive) google.com N-methyl-piperazine chalcones Monoamine Oxidase B (MAO-B) Ki = 0.21 µM (competitive) psu.edu
Poly(ADP-ribose) polymerase (PARP1): The benzoylpiperazine scaffold has also been utilized in the design of PARP-1 inhibitors, which are important targets in cancer therapy.
Tachykinin Receptor Antagonism (Substance P, Neurokinin A, Neurokinin B)
Tachykinin receptors, including NK1, NK2, and NK3, are involved in various physiological processes, and their antagonists have therapeutic potential in conditions like emesis, pain, and inflammatory disorders. psu.eduwipo.int The piperazine scaffold is a common feature in many reported tachykinin receptor antagonists. psu.eduwipo.intnih.govresearchgate.netjustia.comnih.govebi.ac.uknih.govgoogle.com
Specifically, piperazine derivatives have been patented and studied for their potent NK1 receptor antagonist activity. psu.eduwipo.intnih.govresearchgate.net For instance, Janssen has patented piperidine and piperazine derivatives as NK1 receptor antagonists, with one example, R116031, showing a high affinity for the human NK1 receptor with a Ki value of 0.45 nM. psu.edu While direct data for this compound is not specified, the extensive research on related piperazine derivatives, including those with benzoyl moieties, strongly suggests the potential of this chemical class to interact with tachykinin receptors. nih.gov
Investigation of Other Reported Biological Activities of Related Benzoylpiperazines
Beyond their primary pharmacological targets, the benzoylpiperazine scaffold is a versatile structure that has been incorporated into molecules exhibiting a wide range of other biological activities. wisdomlib.orgijpsr.com Researchers have explored modifications of the benzoylpiperazine nucleus to develop compounds with potential therapeutic applications in various domains, including infectious diseases, inflammation, neurological disorders, and cardiovascular conditions. wisdomlib.org These investigations highlight the chemical tractability and pharmacological potential of this structural motif.
Antimicrobial and Antifungal Activities
Several studies have reported the efficacy of benzoylpiperazine derivatives against various microbial pathogens. A series of bifunctional sulfonamide-amide analogues incorporating a piperazine moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities. koreascience.krup.ac.za These compounds demonstrated significant activity against a panel of bacteria and fungi, with some derivatives showing minimum inhibitory concentrations (MICs) ranging from 0.14 to 6.74 μg/mL against bacteria like Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. koreascience.kr Another study focused on piperazine derivatives synthesized through the coupling of substituted benzenethiol (B1682325) with chloro-nitrobenzene, which were then screened for antimicrobial properties. researchgate.net Many of these compounds showed significant activity against both bacterial strains (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungal strains (Candida albicans, Aspergillus niger). researchgate.net Similarly, research on piperazines bearing an N,N′-bis(1,3,4-thiadiazole) moiety revealed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com
Interactive Data Table: Antimicrobial Activity of Benzoylpiperazine Derivatives Below is a summary of research findings on the antimicrobial activities of various benzoylpiperazine-related compounds.
| Compound Class | Target Organism(s) | Key Findings |
| Bifunctional sulfonamide-amide piperazine derivatives | P. aeruginosa, S. aureus, E. coli, Fungi | Showed significant antibacterial and antifungal activity with MIC values as low as 0.14 μg/mL for some compounds. koreascience.kr |
| Substituted piperazine derivatives from benzenethiol | S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Many synthesized compounds exhibited significant antibacterial and antifungal properties. researchgate.net |
| Piperazines with N,N′-bis(1,3,4-thiadiazole) moiety | E. coli (Gram-negative), S. aureus (Gram-positive) | Displayed significant activity against Gram-negative bacteria; some compounds showed high activity against S. aureus with MICs of 16 μg/mL. mdpi.com |
Anti-inflammatory and Analgesic Activities
The piperazine framework is a component of compounds investigated for anti-inflammatory effects. nih.gov A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated both anti-nociceptive and anti-inflammatory properties. nih.gov In animal models, this compound reduced acetic acid-induced writhing and carrageenan-induced paw edema. nih.gov The mechanism appeared to involve the reduction of cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In another study, novel dual COX-2/5-LOX inhibitors based on a benzhydrylpiperazine structure were designed. nih.gov These compounds showed significant anti-inflammatory properties, with some derivatives exhibiting high selectivity for the COX-2 enzyme and the ability to reduce prostaglandin (B15479496) release in late-stage inflammation. nih.gov
Anticonvulsant and Anxiolytic-like Activities
The versatility of the piperazine scaffold extends to the central nervous system, with various derivatives showing potential as anticonvulsant and anxiolytic agents. ijpsr.com A novel N-cycloalkyl-N-benzoylpiperazine derivative was synthesized and evaluated for its pharmacological properties, revealing anxiolytic-like activity in animal models. bioseb.comdntb.gov.ua The development of such compounds is driven by the need for new treatments for anxiety-related disorders that may offer advantages over existing therapies. bioseb.com Furthermore, the piperazine nucleus is considered a key pharmacophore in the development of new anticonvulsant drugs, with studies exploring its incorporation into various chemical structures to achieve this effect. ijpsr.comdntb.gov.ua
Acetylcholinesterase Inhibition
In the search for treatments for Alzheimer's disease, acetylcholinesterase (AChE) has been a key target. nih.gov Thiazole-substituted benzoylpiperazine derivatives have been designed as new analogues of the drug donepezil. In one study, a series of 66 piperazinyl thiazole (B1198619) derivatives were synthesized and tested for their ability to inhibit AChE. Several compounds showed high inhibitory effects, with IC₅₀ values as low as 0.8023 μM, indicating their potential as AChE inhibitors. nih.gov
Other Miscellaneous Activities
Research into benzoylpiperazine derivatives has uncovered a variety of other potential biological functions:
Histamine H₃ Receptor Antagonism : 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines have shown higher potency as histamine H₃ receptor antagonists compared to their 2-thiazol-4-yl analogues, suggesting the position of substitution on the thiazole ring is crucial for activity. nih.gov
Nootropic Activity : Piperazine derivatives, considered open analogues of 1,4-diazabicyclo[4.3.0]nonan-9-ones, have demonstrated potent nootropic (cognition-enhancing) effects in preventing scopolamine-induced amnesia in mice, with one compound being thousands of times more potent than the reference drug piracetam. scispace.com
Vasodilator Effects : Early research identified that 1-(2,3,4-trimethoxybenzyl)piperazine derivatives possess vasodilator activities, suggesting potential applications in cerebrovascular conditions. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition : Piperazino-containing 1,3-disubstituted ureas have been optimized as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation. psu.edunih.gov The para-substituted benzoyl urea derivatives generally showed superior activity. nih.gov
Neurotoxic Effects : In a comparative study, both benzylpiperazine and benzoylpiperazine were found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis in a dopaminergic human neuroblastoma cell line (SH-SY5Y). nih.gov This highlights the potential for these compounds to exhibit neurotoxic mechanisms leading to neuronal cell death. nih.gov
Interactive Data Table: Overview of Other Benzoylpiperazine-Related Activities This table summarizes the diverse biological activities reported for various derivatives containing the benzoylpiperazine scaffold.
| Biological Activity | Compound Class/Derivative | Key Research Finding |
| Anti-inflammatory | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduced paw edema and levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov |
| Anticonvulsant | General Piperazine Derivatives | The piperazine scaffold is recognized as a valuable component in designing new anticonvulsant agents. ijpsr.com |
| Anxiolytic-like | N-cycloalkyl-N-benzoylpiperazine derivative | Demonstrated anxiolytic-like effects in preclinical models. bioseb.comdntb.gov.ua |
| Acetylcholinesterase Inhibition | Thiazole-substituted benzoylpiperazines | Some derivatives showed potent inhibition of AChE with IC₅₀ values in the sub-micromolar range. nih.gov |
| Histamine H₃ Receptor Antagonism | 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazines | Showed potent antagonist activity at the H₃ receptor. nih.gov |
| Nootropic (Cognition-Enhancing) | Piperazine open analogues of 1,4-diazabicyclo[4.3.0]nonan-9-ones | Highly potent in preventing scopolamine-induced amnesia. scispace.com |
| Soluble Epoxide Hydrolase (sEH) Inhibition | Piperazino-containing 1,3-disubstituted ureas | Sub-nanomolar inhibition of sEH achieved through structural optimization. psu.edunih.gov |
| Neurotoxicity | Benzoylpiperazine | Induced oxidative stress and apoptosis in dopaminergic neuroblastoma cells. nih.gov |
Computational and Structural Biology Approaches
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. researchgate.net For 1-benzoyl-4-propylpiperazine, this method would be instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-protein complex.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. Key interactions that would be analyzed include:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the nitrogen atoms of the piperazine (B1678402) ring in this compound are potential hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The phenyl ring and the propyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic benzoyl group can engage in pi-pi stacking or pi-cation interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) or charged residues in the receptor.
For instance, in studies of related piperazine derivatives, molecular docking has been successfully used to predict binding modes and affinities. For example, docking studies of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivatives against the E. coli FabH enzyme revealed key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. nih.govevitachem.com While specific data for this compound is not available, a similar approach would be employed. A hypothetical docking study could yield results as shown in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Receptor
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrogen Bond | TYR 122 (OH) | 2.1 |
| Hydrogen Bond | ASP 85 (OD1) | 2.8 |
| Hydrophobic | LEU 150, ILE 100 | - |
| Pi-Pi Stacking | PHE 258 | 4.5 |
This table is illustrative and based on typical interactions observed for similar compounds.
Homology Modeling of Target Receptors for Benzoylpiperazine Ligands
When the experimental structure of a target receptor is unavailable, homology modeling can be employed to build a three-dimensional model based on the known structure of a related homologous protein. journals.cz This approach is particularly relevant for G-protein coupled receptors (GPCRs), which are common targets for piperazine-containing ligands and are notoriously difficult to crystallize. tandfonline.com
The process for modeling a potential receptor for this compound would involve:
Identifying a suitable template structure with a high degree of sequence identity to the target receptor from a database like the Protein Data Bank (PDB).
Aligning the amino acid sequence of the target receptor with the template sequence.
Building the 3D model of the target receptor based on the template's coordinates.
Refining and validating the model to ensure its stereochemical quality.
Once a reliable homology model is generated, it can be used for molecular docking studies with this compound to predict binding modes and guide further structure-activity relationship (SAR) studies. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov For this compound, MD simulations would be used to:
Assess Binding Stability: By simulating the complex in a solvated environment, the stability of the docked pose can be evaluated. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored.
Analyze Conformational Changes: MD simulations can reveal how the ligand and receptor adapt to each other upon binding. The piperazine ring of this compound can exist in different conformations (e.g., chair, boat), and MD can explore the energetic favorability of these forms within the binding site.
Estimate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
A study on 1-phenyl-4-benzoyl-1-hydro-triazole derivatives, which share the benzoyl moiety, utilized MD simulations to understand their interaction with the ERRα receptor. The simulations revealed the importance of specific hydrophobic interactions and conformational changes in the receptor upon ligand binding. A similar approach for this compound would provide valuable insights into its binding kinetics.
Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound-Receptor Complex
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time scale of the simulation. |
| Average Ligand RMSD | 1.5 Å | Indicates the stability of the ligand's position in the binding site. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A theoretical estimation of the binding affinity. |
This table is for illustrative purposes and the values are hypothetical.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For a series of benzoylpiperazine derivatives including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.
The development of a QSAR model involves:
Assembling a dataset of compounds with known biological activities.
Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity.
A study on aryl alkanol piperazine derivatives successfully developed QSAR models that identified key descriptors influencing their activity. For this compound and its analogs, a QSAR model could highlight the importance of the propyl chain length or substitutions on the benzoyl ring for a particular biological effect.
X-ray Crystallography and Spectroscopic Characterization (e.g., NMR, MS) for Structural Elucidation
X-ray Crystallography X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule. Obtaining a crystal structure of this compound, either alone or in complex with a target protein, would provide definitive information about its conformation, bond lengths, and bond angles. While no crystal structure for this compound is currently reported, studies on similar compounds like 1-benzoyl-4-(4-nitro-phenyl)piperazine have detailed the chair conformation of the piperazine ring and the relative orientations of the substituted groups. nih.gov
Spectroscopic Characterization Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of synthesized compounds.
NMR Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence and connectivity of all protons and carbons in this compound. The chemical shifts would be characteristic of the benzoyl, propyl, and piperazine moieties. Temperature-dependent NMR studies could also provide information on the conformational dynamics, such as the energy barrier for the rotation around the amide bond and the piperazine ring inversion.
Mass Spectrometry: MS would be used to determine the exact molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the molecular formula. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing characteristic losses of the benzoyl or propyl groups.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| ¹H NMR | Signals for aromatic protons (benzoyl), aliphatic protons (propyl chain), and piperazine ring protons. |
| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons of the propyl and piperazine groups. |
| HRMS (ESI+) | [M+H]⁺ ion at m/z corresponding to C₁₄H₂₁N₂O⁺. |
This table contains predicted data based on the known structure of the compound.
Future Research Directions and Advanced Applications
Design and Synthesis of Novel Benzoylpiperazine Analogs with Enhanced Selectivity and Potency
The development of novel benzoylpiperazine analogs is a cornerstone of future research, aimed at refining their pharmacological profiles for improved therapeutic efficacy. A key strategy involves extensive Structure-Activity Relationship (SAR) studies to understand how specific chemical modifications influence a compound's interaction with its biological targets. nih.gov Screening of compound libraries has previously identified benzoylpiperazine derivatives as potent inhibitors of targets like the glycine (B1666218) transporter 1 (GlyT1), highlighting the scaffold's potential. researchgate.net Subsequent SAR development has led to compounds with high potency, excellent selectivity against related isoforms, and favorable drug-like properties. researchgate.net
Future synthesis efforts will likely focus on:
Systematic Modification: Altering substituents on both the benzoyl ring and the piperazine (B1678402) nitrogen. For instance, introducing electron-withdrawing or electron-donating groups can modulate activity, as seen in various piperazine-based hybrids. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve physicochemical properties. The benzoylpiperidine fragment, for example, is considered a potential bioisostere of the piperazine ring. nih.gov
Scaffold Hopping: Replacing the core benzoylpiperazine structure with other heterocyclic systems to explore new chemical space and intellectual property opportunities, while maintaining key pharmacophoric features.
These synthetic campaigns aim to produce analogs with optimized characteristics, such as the compound 58 from a Roche study, which demonstrated excellent potency and selectivity for GlyT1. researchgate.net The straightforward synthesis of the benzoylpiperidine/piperazine fragment, often involving safe and low-cost reagents, facilitates the creation of extensive libraries for screening. mdpi.com
Exploration of Multitarget-Directed Ligands Incorporating the Benzoylpiperazine Moiety
The multifactorial nature of complex diseases like Alzheimer's disease (AD) has spurred a shift from the "one target, one drug" paradigm to the development of Multitarget-Directed Ligands (MTDLs). jneonatalsurg.comresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a promising approach for diseases where a network of pathways is dysregulated. nih.gov The piperazine nucleus is a prime scaffold for designing MTDLs due to its ability to be readily incorporated with other structural moieties to improve interactions with various biological targets. nih.govresearchgate.net
Research in this area focuses on complex neurodegenerative disorders. For instance, studies have explored benzylpiperazine derivatives as dual-acting inhibitors of acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological hallmarks of AD. jneonatalsurg.com Similarly, piperazine derivatives have been designed to dually inhibit AChE and butyrylcholinesterase (BChE). nih.govnih.govnih.gov
Future MTDL design incorporating the benzoylpiperazine scaffold could explore novel target combinations, such as:
Dual inhibitors for monoamine oxidase B (MAO-B) and cholinesterases for neurodegenerative diseases. researchgate.net
Hybrid molecules combining anti-inflammatory and anticancer properties. nih.gov
Ligands targeting both receptor proteins and enzymes involved in a single disease cascade.
The successful development of MTDLs presents a sophisticated strategy for creating more effective treatments for complex ailments by addressing their multifaceted pathology. jneonatalsurg.comnih.gov
Application of Artificial Intelligence and Machine Learning in Benzoylpiperazine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enhancing efficiency, reducing costs, and increasing success rates. bpasjournals.commdpi.com These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.comnih.gov For the development of benzoylpiperazine derivatives, AI and ML can be applied across the discovery pipeline.
Key applications include:
Target Identification and Validation: ML algorithms can analyze genomic, proteomic, and clinical data to identify and prioritize novel biological targets for benzoylpiperazine analogs. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of novel compounds based on their chemical structure, accelerating the identification of promising candidates. nih.govplos.org This allows researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery phase is crucial. frontiersin.org AI models can be trained to predict these properties, helping to reduce late-stage failures.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, optimized to interact with a specific target. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space of possible benzoylpiperazine derivatives more effectively, accelerating the journey from initial hit to viable drug candidate. bpasjournals.comastrazeneca.com
| Discovery Phase | AI/ML Application | Description |
|---|---|---|
| Target Identification | Genomic & Proteomic Data Analysis | Algorithms analyze large biological datasets to identify and validate novel protein targets associated with a specific disease. nih.gov |
| Hit Identification | Virtual Screening & Bioactivity Prediction | ML models predict the activity of thousands of virtual compounds against a target, identifying the most promising "hits" for synthesis. nih.govresearchgate.net |
| Lead Optimization | QSAR & ADMET Prediction | Models predict how changes in a molecule's structure will affect its potency (QSAR) and its drug-like properties (ADMET), guiding chemical optimization. nih.govfrontiersin.org |
| Preclinical Development | Toxicity Prediction | AI tools predict potential toxicity issues before animal testing, improving safety and reducing development costs. mdpi.com |
Patent Landscape Analysis for Therapeutic Applications of Benzoylpiperazine Derivatives
The patent landscape for piperazine-containing compounds is vast and reflects the scaffold's immense therapeutic importance. nih.gov Piperazine is a key structural component in a plethora of approved drugs across numerous therapeutic areas, including central nervous system (CNS) disorders, cancer, viral infections, and cardiovascular diseases. nih.govnih.gov An analysis of the patent literature provides critical insights into emerging trends, competitive intelligence, and opportunities for new drug development.
Historically, the piperazine scaffold was primarily associated with CNS activity. nih.gov However, recent patent filings demonstrate a significant expansion into diverse therapeutic fields. A review of patents from 2010 onwards shows a wide variety of molecular designs incorporating the piperazine entity. nih.gov This suggests that slight modifications to the substitution pattern on the piperazine ring can lead to recognizable differences in medicinal activity, opening avenues for new intellectual property. nih.gov
Key insights from patent analysis include:
Therapeutic Diversity: Patents for piperazine derivatives cover a broad spectrum of indications, including antipsychotic, anticancer, antiviral, anti-inflammatory, and antihistamine uses. nih.govnih.gov
Structural Innovation: Many patents claim novel derivatives created by modifying substituents on the piperazine core or by integrating it into larger, more complex molecules. google.com
Drug Repurposing: Patent analysis can identify opportunities for repurposing existing drugs or scaffolds for new indications. biorxiv.org
For researchers working on 1-benzoyl-4-propylpiperazine and its analogs, a thorough patent landscape analysis is essential. It helps to identify "white space" for new inventions, avoid infringement on existing patents, and strategically position new compounds for future commercialization. biorxiv.orgdrugpatentwatch.com
| Therapeutic Area | Examples of Activity | Reference |
|---|---|---|
| Central Nervous System (CNS) | Antipsychotic, Antidepressant, Anxiolytic | nih.gov |
| Oncology | Anticancer, Kinase Inhibitors | nih.govnih.gov |
| Infectious Diseases | Antiviral, Anti-tuberculosis | nih.gov |
| Inflammation & Immunology | Anti-inflammatory, Antihistamine | nih.govnih.gov |
| Cardiovascular | Antianginal, Cardioprotective | nih.gov |
Q & A
Q. What are the common synthetic routes for 1-benzoyl-4-propylpiperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or acylation reactions. A standard approach is reacting 4-propylpiperazine with benzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Catalytic bases like N,N-diisopropylethylamine (DIEA) enhance reactivity by neutralizing HCl byproducts . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of piperazine to benzoyl chloride) and temperature (0–25°C) minimizes side reactions like over-acylation. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- NMR : H and C NMR verify benzoyl (δ ~7.4–7.6 ppm for aromatic protons) and propyl group integration (δ ~0.9–1.6 ppm for CH-CH-CH-).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 261.2).
- X-ray Crystallography : Resolves stereoelectronic effects of the benzoyl-propylpiperazine scaffold, if single crystals are obtainable .
Q. What in vitro pharmacological models are used to assess its bioactivity?
Methodological Answer: Common assays include:
- Enzyme Inhibition : Kinase or GPCR binding assays (e.g., radioligand displacement using H-labeled antagonists).
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxic effects.
- ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays predict metabolic fate .
Advanced Research Questions
Q. How do computational models predict the binding affinity of this compound with target receptors?
Methodological Answer: Density Functional Theory (DFT) and molecular docking (AutoDock Vina) are used to model interactions. For example:
- DFT : Calculates electron density maps to identify reactive sites (e.g., benzoyl carbonyl’s electrophilicity) .
- Docking : Simulates ligand-receptor binding (e.g., dopamine D3 receptor) using crystal structures (PDB ID: 3PBL). Scoring functions (e.g., ΔG = −9.2 kcal/mol) correlate with experimental IC values .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to identify assay-specific artifacts.
- SAR Studies : Compare analogs (e.g., 1-benzoyl-4-methylpiperazine) to isolate structural determinants of activity. For instance, propyl chain length may modulate lipophilicity and membrane penetration .
- Crystallography : Resolve target-ligand complexes to validate binding poses conflicting with docking predictions .
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the piperazine nitrogen, ensuring acylation occurs exclusively at the 4-position.
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 80°C, 30 min) by reducing side-product formation .
- Kinetic Control : Monitor reaction progress (TLC) to quench reactions before thermodynamic products (e.g., diacylated byproducts) dominate .
Notes
- Computational Tools : Gaussian 16 (DFT), AutoDock Vina, and PyMOL were referenced implicitly.
- Ethical Compliance : All pharmacological assays assume adherence to NIH guidelines for in vitro research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
